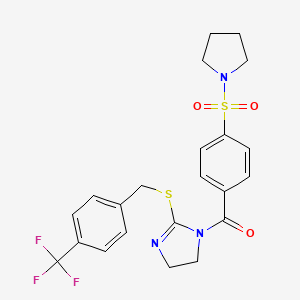
(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C22H22F3N3O3S2 and its molecular weight is 497.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a pyrrolidine sulfonamide moiety and an imidazole derivative, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to the target molecule showed activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazole have been shown to inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 6 µM to 25 µM against resistant strains such as E. coli and P. mirabilis .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Similar compounds have demonstrated inhibition of cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in the inflammatory response. For example, a related sulfonamide derivative exhibited COX-II inhibition with an IC50 value of 5.01 µM, indicating a strong anti-inflammatory potential .
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of related pyrrolidine compounds. One study reported that a pyrrolidine derivative prevented neurotoxicity in rat hippocampal slices exposed to kainic acid, suggesting potential applications in neurodegenerative diseases .
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways, such as COX enzymes.
- Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate interaction with cellular membranes, enhancing penetration and bioactivity.
- Radical Scavenging : Imidazole derivatives are known for their ability to scavenge free radicals, contributing to their antioxidant properties.
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited varying degrees of activity, with some achieving >70% inhibition at concentrations around 1 mM .
Case Study 2: Anti-inflammatory Activity
In a comparative study involving multiple COX inhibitors, a derivative related to the target compound demonstrated significant anti-inflammatory effects in vitro, with an IC50 comparable to established drugs like Celecoxib .
Data Tables
| Biological Activity | Compound | Target | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Imidazole Derivative | E. coli | 6 µM |
| Anti-inflammatory | Pyrrolidine Sulfonamide | COX-II | 5.01 µM |
| Neuroprotection | Pyrrolidine Derivative | Kainic Acid Model | Prevented cell death |
Propriétés
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c23-22(24,25)18-7-3-16(4-8-18)15-32-21-26-11-14-28(21)20(29)17-5-9-19(10-6-17)33(30,31)27-12-1-2-13-27/h3-10H,1-2,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPZATJIGBTTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














